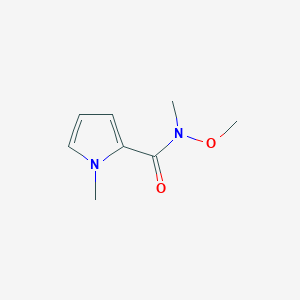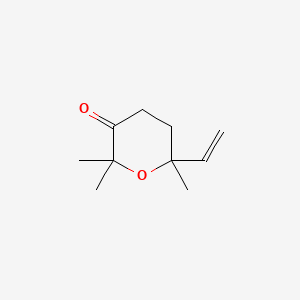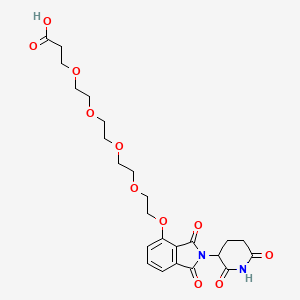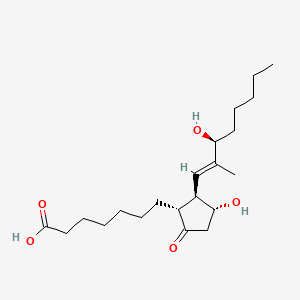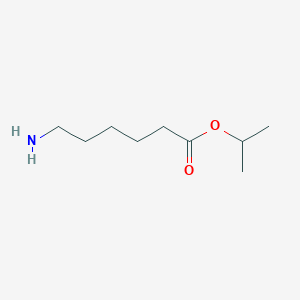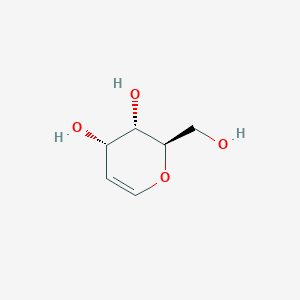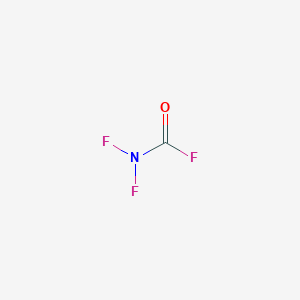
Difluorocarbamyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Difluorocarbamyl fluoride is a fluorinated organic compound with the chemical formula CF₂NO. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts distinct characteristics, such as high electronegativity and stability, which are beneficial in many chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
Difluorocarbamyl fluoride can be synthesized through several methods. One common approach involves the reaction of difluorocarbene with nitrogen-containing compounds. Difluorocarbene can be generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF₂CO₂Li/Na . The reaction typically requires specific conditions, including the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorinating agents such as sulfuryl fluoride and tetrabutylammonium fluoride (TBAF) to introduce fluorine atoms into the desired molecular structure . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Difluorocarbamyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it into lower oxidation state derivatives.
Substitution: It participates in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocarbamyl oxides, while substitution reactions can produce a variety of fluorinated derivatives .
科学研究应用
Difluorocarbamyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic compounds.
Biology: Its unique properties make it useful in the study of enzyme mechanisms and protein interactions.
作用机制
The mechanism by which difluorocarbamyl fluoride exerts its effects involves its high reactivity due to the presence of fluorine atoms. These atoms create a strong electron-withdrawing effect, making the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved include interactions with enzymes and proteins, where it can modify their activity and function .
相似化合物的比较
Similar Compounds
Similar compounds to difluorocarbamyl fluoride include:
Difluoromethylidene (CF₂): Known for its use in the synthesis of tetrafluoroethylene.
Difluoromethylene (CF₂): Another fluorinated carbene with similar reactivity.
Uniqueness
This compound is unique due to its specific structure and the presence of both fluorine and nitrogen atoms. This combination imparts distinct chemical properties that are not found in other similar compounds, making it particularly valuable in specialized applications .
属性
CAS 编号 |
2368-32-3 |
|---|---|
分子式 |
CF3NO |
分子量 |
99.012 g/mol |
IUPAC 名称 |
N,N-difluorocarbamoyl fluoride |
InChI |
InChI=1S/CF3NO/c2-1(6)5(3)4 |
InChI 键 |
BQPIYDUNTQHZBF-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(N(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


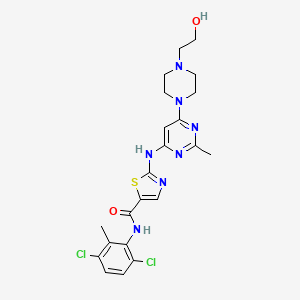
![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
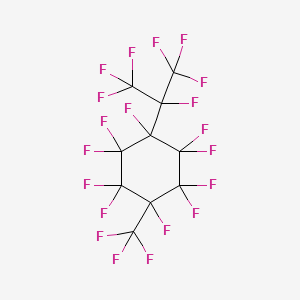
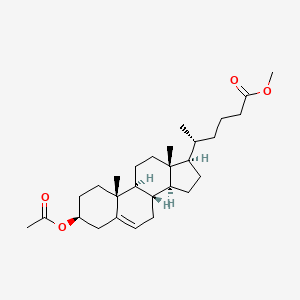
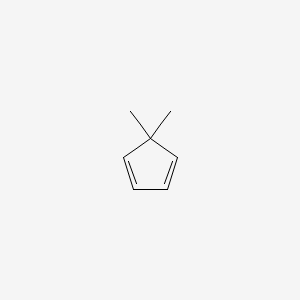
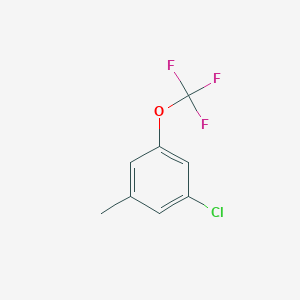
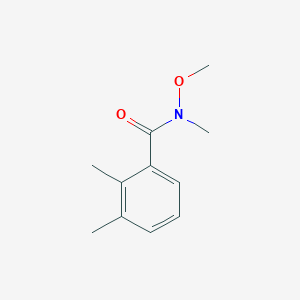
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
